molecular formula C11H14N2O B12933437 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12933437
M. Wt: 190.24 g/mol
InChI Key: JSOXTMDZCDCHCT-UHFFFAOYSA-N
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Description

7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its cyclopropylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C11H14N2O/c14-11-4-3-9(7-8-1-2-8)13-10(11)5-6-12-13/h5-6,8-9H,1-4,7H2

InChI Key

JSOXTMDZCDCHCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CCC(=O)C3=CC=NN23

Origin of Product

United States

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